Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-
Description
Methanone, (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)- (CAS 824959-87-7), commonly referred to as JWH-180, is a synthetic cannabinoid receptor agonist with the molecular formula C₂₅H₂₅NO and a molecular weight of 355.5 g/mol . Structurally, it consists of a 1-propyl-substituted indole moiety linked via a ketone bridge to a 4-propyl-substituted naphthalene group (Fig. 1). JWH-180 exhibits high affinity for both central cannabinoid receptor 1 (CB1, Ki = 26 nM) and peripheral cannabinoid receptor 2 (CB2, Ki = 9.6 nM) . It is a crystalline solid with UV absorption maxima at 223 nm and 316 nm, and it is stable for ≥5 years when stored at -20°C .
Properties
IUPAC Name |
(1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-9-18-14-15-22(20-11-6-5-10-19(18)20)25(27)23-17-26(16-4-2)24-13-8-7-12-21(23)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOMWXXAVVSIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669851 | |
| Record name | (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824959-87-7 | |
| Record name | (1-Propyl-1H-indol-3-yl)(4-propylnaphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
JWH-180, also known as (1-propylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone, is a synthetic cannabinoid. It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
JWH-180 acts as a full agonist at both the CB1 and CB2 receptors. This means it binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids like THC. The activation of CB1 receptors in the central nervous system can lead to psychoactive effects.
Biochemical Pathways
This can lead to a decrease in protein kinase A activity, affecting various downstream effects such as the release of neurotransmitters.
Result of Action
The activation of cannabinoid receptors by JWH-180 can lead to various molecular and cellular effects. For instance, it can lead to sedation, cognitive dysfunction, tachycardia, postural hypotension, dry mouth, ataxia, and psychotropic effects. The effects can vary depending on the specific cell type.
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH-180. For example, the method of administration can affect its bioavailability and onset of effects. When smoked or vaporized, cannabinoids can produce a quick onset of effects and rapid offset. Moreover, factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the effects of JWH-180.
Biochemical Analysis
Biochemical Properties
JWH-180 interacts with the central CB1 receptor and the peripheral CB2 receptor
Cellular Effects
The effects of JWH-180 on various types of cells and cellular processes are not well characterized. As a synthetic cannabinoid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methanone, specifically the compound (1-propyl-1H-indol-3-yl)(4-propyl-1-naphthalenyl)-, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors in the human body. This article delves into the compound's pharmacological properties, metabolic pathways, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety and a naphthalene ring. Its chemical formula is with a molecular weight of approximately 357.45 g/mol. The structural configuration allows it to interact with cannabinoid receptors, primarily CB1 and CB2, which are crucial for mediating the effects of cannabinoids.
Methanone acts as a cannabinoid receptor agonist , influencing various physiological processes. Research indicates that it primarily targets the CB1 receptor in the central nervous system and the CB2 receptor in peripheral tissues. This interaction can lead to a range of effects including analgesia, anti-inflammatory responses, and modulation of mood.
1. Pharmacokinetics
Studies have shown that Methanone undergoes metabolic activation through cytochrome P450 enzymes, particularly CYP1A2. This enzyme is responsible for the mono-hydroxylation of Methanone, leading to its metabolites which may exhibit different biological activities compared to the parent compound .
2. Cellular Effects
In vitro studies have demonstrated that Methanone can induce apoptosis in various cell lines. For instance, JWH-015, a related compound, has been shown to trigger apoptotic pathways in splenocytes and thymocytes by activating caspases and impairing mitochondrial membrane potential . This suggests that Methanone may similarly affect immune cells.
3. Case Studies
A notable case study involved the analysis of synthetic cannabinoids like Methanone in herbal products. Users reported cannabis-like effects after consumption, indicating its psychoactive potential. The prevalence of such compounds in recreational drugs raises concerns regarding their safety and long-term effects on health .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Chain Length: JWH-182 (1-pentyl) has a longer alkyl chain on the indole than JWH-180 (1-propyl). Optimal CB1/CB2 activity in synthetic cannabinoids is associated with side chains of 4–6 carbons .
- Naphthalene Modifications : JWH-163 introduces a 6-methoxy group on the naphthalene ring, which may alter receptor binding kinetics compared to JWH-180’s 4-propyl group .
- Fluorinated Derivatives : MAM2201 (5-fluoropentyl) demonstrates how halogenation enhances metabolic stability and potency, though JWH-180 lacks such modifications .
Receptor Affinity and Pharmacological Activity
Comparative receptor binding data (where available):
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | In Vivo Potency (Hypomobility, Antinociception) |
|---|---|---|---|
| JWH-180 | 26 | 9.6 | Not characterized |
| JWH-072 | ~20* | ~5* | High potency in murine models |
| JWH-182 | Not reported | Not reported | Likely higher than JWH-180 due to pentyl chain |
| AM-2201 | 1.0 | 2.6 | Extreme potency; linked to severe toxicity |
Key Findings :
- JWH-180’s CB2 affinity (Ki = 9.6 nM) exceeds its CB1 binding, a trend observed in other naphthoylindoles .
- Pyrrole-derived analogues (e.g., substituents replacing indole) exhibit significantly lower potency, emphasizing the critical role of the indole scaffold .
- Fluorinated derivatives like AM-2201 show enhanced receptor affinity and toxicity, highlighting the risks of structural modifications .
Physical and Chemical Properties
| Property | JWH-180 | JWH-182 | JWH-163 |
|---|---|---|---|
| UV λmax (nm) | 223, 316 | 222, 315 | Not reported |
| Solubility | ~5 mg/ml in ethanol | Similar to JWH-180 | Likely lower due to methoxy |
| Stability | ≥5 years at -20°C | ≥5 years at -20°C | Not reported |
| Crystallinity | Colorless crystals | Crystalline solid | Colorless crystals |
Sources : .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
